3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an imidazole ring , which is a common structure in many biologically active compounds. Imidazole derivatives are known to interact with a wide range of targets, including enzymes, receptors, and other proteins .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they can influence signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Imidazole derivatives are generally well-absorbed and can be metabolized by the liver .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Imidazole derivatives can have a wide range of effects, including anti-inflammatory, antitumor, antidiabetic, antiviral, and other activities .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and ability to reach its targets .
Properties
IUPAC Name |
3-[1-(3H-benzimidazole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c19-9-16-17(21-6-5-20-16)26-13-2-1-7-24(10-13)18(25)12-3-4-14-15(8-12)23-11-22-14/h3-6,8,11,13H,1-2,7,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPAFLFLFIXXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CN3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.